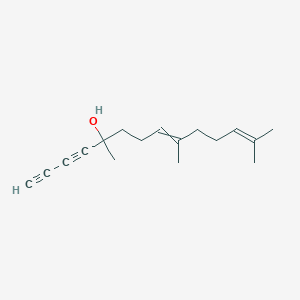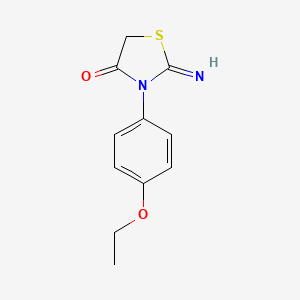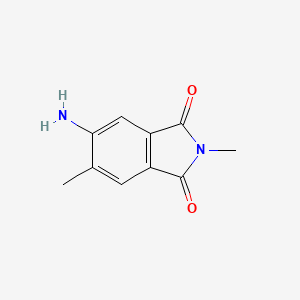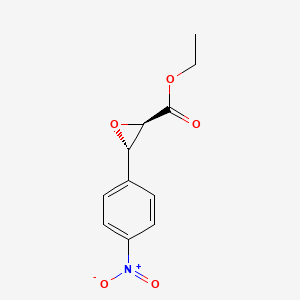
1-Bromo-4,4,4-trichlorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4,4,4-trichlorobutan-2-ol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of bromine and chlorine atoms attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the bromination of 4,4,4-trichlorobutan-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as carbon disulfide or dichloromethane, and a catalyst like aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1-Bromo-4,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4,4,4-trichlorobutan-2-ol.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 4,4,4-Trichlorobutan-2-ol.
Oxidation: 4,4,4-Trichlorobutan-2-one or 4,4,4-Trichlorobutanoic acid.
Reduction: 4,4-Dichlorobutan-2-ol.
科学的研究の応用
1-Bromo-4,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated alcohol in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving halogenated compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Bromo-4,4,4-trichlorobutan-2-ol involves its interaction with molecular targets through its halogen and alcohol functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, while the alcohol group can form hydrogen bonds and undergo oxidation-reduction reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
類似化合物との比較
Similar Compounds
1-Bromo-4,4,4-trifluorobutan-2-ol: Similar structure but with fluorine atoms instead of chlorine.
1-Bromo-4-chlorobutan-2-ol: Contains fewer chlorine atoms.
4,4,4-Trichlorobutan-2-ol: Lacks the bromine atom.
Uniqueness
1-Bromo-4,4,4-trichlorobutan-2-ol is unique due to the combination of bromine and multiple chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where such reactivity is desired .
特性
CAS番号 |
56440-57-4 |
|---|---|
分子式 |
C4H6BrCl3O |
分子量 |
256.35 g/mol |
IUPAC名 |
1-bromo-4,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H6BrCl3O/c5-2-3(9)1-4(6,7)8/h3,9H,1-2H2 |
InChIキー |
KWQDAIFYOYNQBR-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)


![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)





![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

